molecular formula C29H22F6S2 B065132 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 172612-67-8

1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No. B065132
CAS RN: 172612-67-8
M. Wt: 548.6 g/mol
InChI Key: DYZAFEDVNIEMEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of DMP involves several vibrational modes, including an ethylenic stretching mode at a frequency of 1501 cm−1 . This mode exhibits instantaneous frequency and amplitude modulation due to weak coupling with another 1431 cm−1 stretching mode mediated by a vibrational mode of low frequency, i.e., around 60 cm−1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of DMP, particularly its electronic transport properties, have been investigated using nonequilibrium green’s function (NEGF) joined with density functional theory (DFT) . Ultraviolet radiation or visible light can convert these optical molecular switches from closed form to open form .

Scientific Research Applications

Optical Molecular Switch

This compound has been studied for its potential as an optical molecular switch. The electronic transport properties of this compound were investigated using nonequilibrium green’s function (NEGF) combined with density functional theory (DFT). Ultraviolet radiation or visible light can convert these optical molecular switches from a closed form to an open form. The conductivity changes from an off state (low conductivity) to an on state (high conductivity) as the molecule changes from an open form to a closed form .

Molecular Electronics

The compound is also being explored in the field of molecular electronics. It has been shown that the molecule can change its conductivity state from low (off) to high (on) when it changes from an open form to a closed form. This property makes it a potential candidate for use in molecular electronic devices .

High-Density Optical Memory

Due to its switching properties, this compound is being studied for its potential use in high-density optical memory devices. The ability to switch between different states (on and off) using light makes it a promising candidate for storing data in optical memory devices .

Future Directions

The future directions for DMP research could involve further investigation into its low quantum yield of the ring-opening reaction . Additionally, its potential applications in molecular electronics, given its properties as a photoswitch molecule , could be explored further.

properties

IUPAC Name

3-[2-(2,4-dimethyl-5-phenylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethyl-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22F6S2/c1-15-21(17(3)36-25(15)19-11-7-5-8-12-19)23-24(28(32,33)29(34,35)27(23,30)31)22-16(2)26(37-18(22)4)20-13-9-6-10-14-20/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZAFEDVNIEMEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3C)C4=CC=CC=C4)C)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22F6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443914
Record name 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172612-67-8
Record name 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is photochromism, and how does 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exhibit this property?

A1: Photochromism refers to the reversible transformation of a chemical species between two forms upon exposure to light, leading to a change in color. 1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene belongs to the diarylethene family of photochromic compounds. It transitions between an open-ring form and a closed-ring form upon irradiation with specific wavelengths of light. This transformation alters its light absorption properties, leading to a noticeable color change. [, , , , , , ]

Q2: How does the surrounding environment influence the photochromic behavior of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene?

A2: Research demonstrates that the photochromic properties of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene are sensitive to the surrounding environment. For instance, studies have shown that its photoisomerization quantum yields and absorption spectra can be affected by the polarity and rigidity of the surrounding medium, such as when incorporated into bile salt aggregates or cyclodextrin complexes. [, ]

Q3: Can the photochromic properties of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene be harnessed for practical applications?

A3: Yes, the reversible photoisomerization of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene holds promise for various applications. Studies have explored its use in:

  • Photochromic coatings: It can be incorporated into organic-inorganic hybrid coatings to create films that change color upon light exposure, potentially useful for smart windows or displays. [, ]
  • Adhesion enhancement: Its photoisomerization can significantly enhance the adhesion of polymers like polystyrene to glass surfaces, offering potential in adhesive technologies. []
  • Optical devices: When incorporated into a crystal structure, its photomechanical response can be used to manipulate light propagation and create dynamic optical gratings. []
  • Switchable CPL materials: When co-assembled with specific chiral gelators and fluorescent molecules, it can form supramolecular gels exhibiting switchable circularly polarized luminescence controlled by light, offering potential for advanced optical materials. []

Q4: How can researchers measure and quantify the photochromic activity of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene?

A4: Researchers employ various techniques to characterize and quantify the photochromic behavior of 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene:

  • UV-Vis spectroscopy: This technique is commonly used to monitor the changes in absorbance spectra upon irradiation with different wavelengths of light, allowing researchers to determine the kinetics of photoisomerization and calculate quantum yields. [, ]
  • Laser Flash Photolysis: This technique enables the study of transient species formed during photoisomerization, providing insights into the reaction mechanism and kinetics. []
  • Fluorescence spectroscopy: This technique is particularly useful when studying systems where 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene interacts with fluorescent molecules, allowing researchers to investigate energy transfer processes and their dependence on the photochromic state. []

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